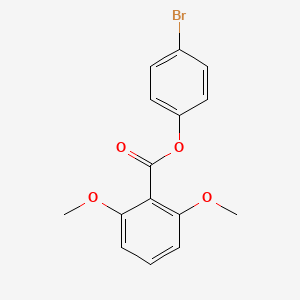
4-bromophenyl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromophenyl 2,6-dimethoxybenzoate, also known as BDMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDMP belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has shown promising anti-bacterial activity against a range of bacterial strains, including MRSA.
Mecanismo De Acción
The exact mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to bind to the estrogen receptor and inhibit its activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-bromophenyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of bacterial strains such as MRSA, which could make it a valuable tool in the fight against antibiotic-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-bromophenyl 2,6-dimethoxybenzoate. One potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate and to identify potential side effects of the compound.
Métodos De Síntesis
4-bromophenyl 2,6-dimethoxybenzoate can be synthesized through a multistep process that involves the reaction of 4-bromophenol with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain 4-bromophenyl 2,6-dimethoxybenzoate in its pure form. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
(4-bromophenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKUVZIEBAILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) 2,6-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

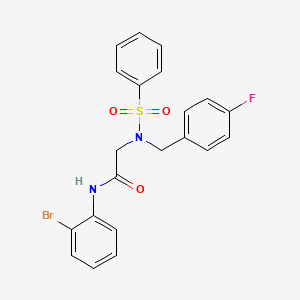
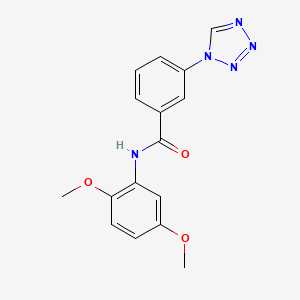
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)

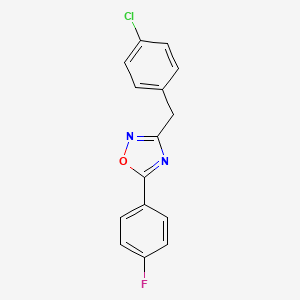
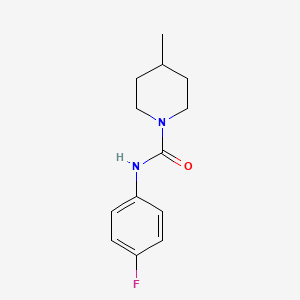

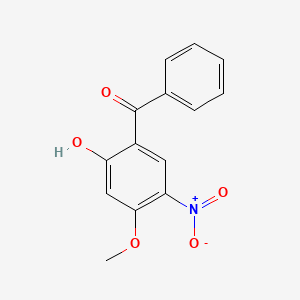
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)